Prochlorperazine (D8 dimeleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prochlorperazine (D8 dimeleate) is a phenothiazine derivative used primarily as an antiemetic and antipsychotic agent. It is known for its effectiveness in treating severe nausea and vomiting, as well as managing psychotic disorders such as schizophrenia and generalized non-psychotic anxiety . The compound works by blocking dopamine receptors in the brain, which helps alleviate symptoms of nausea and psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prochlorperazine (D8 dimeleate) is synthesized through a series of chemical reactions involving phenothiazine derivativesThe final step involves the formation of the dimeleate salt by reacting the base compound with maleic acid .
Industrial Production Methods: In industrial settings, the production of Prochlorperazine (D8 dimeleate) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as chlorination, alkylation, and salt formation, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Prochlorperazine (D8 dimeleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Prochlorperazine (D8 dimeleate) can undergo substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated phenothiazine compounds.
Scientific Research Applications
Prochlorperazine (D8 dimeleate) has a wide range of scientific research applications:
Mechanism of Action
Prochlorperazine (D8 dimeleate) exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action inhibits the chemoreceptor trigger zone, which is responsible for inducing nausea and vomiting. Additionally, the compound has antagonistic effects on histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic and antiemetic properties .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Haloperidol: A butyrophenone derivative with potent antipsychotic effects.
Comparison:
Prochlorperazine vs. Chlorpromazine: Prochlorperazine is more potent and has a higher affinity for dopamine receptors, making it more effective in treating severe nausea and psychosis.
Prochlorperazine vs. Promethazine: While both compounds are used as antiemetics, Prochlorperazine has stronger antipsychotic properties due to its higher dopamine receptor affinity.
Prochlorperazine vs. Haloperidol: Haloperidol is more potent as an antipsychotic but has a different chemical structure and mechanism of action compared to Prochlorperazine.
Prochlorperazine (D8 dimeleate) stands out due to its balanced efficacy in both antiemetic and antipsychotic applications, making it a versatile compound in clinical settings.
Properties
Molecular Formula |
C28H32ClN3O8S |
---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i11D2,12D2,13D2,14D2;; |
InChI Key |
DSKIOWHQLUWFLG-YPHSVWBLSA-N |
Isomeric SMILES |
[2H]C1(N(C(C(N(C1([2H])[2H])CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)([2H])[2H])([2H])[2H])C)[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.